1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE is a complex organic compound featuring a pyrrolo[1,2-a]imidazole core
Preparation Methods
The synthesis of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving pyrrole and imidazole precursors.
Attachment of the Phenyl Group: This step often involves cross-coupling reactions, such as Suzuki or Heck coupling, to introduce the phenyl group onto the pyrrolo[1,2-a]imidazole core.
Introduction of the Methanesulfonamide Group: This is typically done through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the methanesulfonamide.
Industrial production methods may involve optimizing these reactions for scale, using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cell surface receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[1,2-a]imidazole derivatives, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antiviral activities.
Imidazole Derivatives: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
1-PHENYL-N-(3-{5H,6H,7H-PYRROLO[1,2-A]IMIDAZOL-3-YL}PHENYL)METHANESULFONAMIDE stands out due to its unique combination of a pyrrolo[1,2-a]imidazole core with a methanesulfonamide group, which enhances its biological activity and specificity .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-15-6-2-1-3-7-15)21-17-9-4-8-16(12-17)18-13-20-19-10-5-11-22(18)19/h1-4,6-9,12-13,21H,5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYSVKTSKDSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.